methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate
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Overview
Description
Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate is an organic compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which typically target palladium catalysts .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . This involves the transfer of an organoboron group from boron to palladium . The bromine atom in the compound may facilitate this process by acting as a leaving group .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, which this compound may participate in, are widely used in organic synthesis to form carbon-carbon bonds .
Pharmacokinetics
Similar compounds have been noted to have certain toxic effects, including skin irritation and harmful effects if swallowed or inhaled .
Result of Action
Compounds with similar structures have shown certain insecticidal and fungicidal activities .
Action Environment
The action, efficacy, and stability of “methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate” can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 4°C to maintain its stability . Additionally, it’s important to avoid direct skin or eye contact, inhalation of its dust or gas, and to use appropriate protective equipment when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate typically involves the reaction of 3-bromo-5-methylpyridin-2-amine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Coupling: New pyridine-based derivatives with extended carbon chains.
Scientific Research Applications
Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 3-Bromo-2-chloro-5-methylpyridine
- 2-Amino-3-bromo-5-methylpyridine
Uniqueness
Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of novel compounds with unique properties .
Properties
CAS No. |
1289049-65-5 |
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Molecular Formula |
C10H13BrN2O2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H13BrN2O2/c1-7-5-8(11)10(13-6-7)12-4-3-9(14)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
MNGGETUOHBKPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)NCCC(=O)OC)Br |
Purity |
0 |
Origin of Product |
United States |
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